molecular formula C32H18 B8365443 1,4-Bis(9-anthracenyl)butadiyne CAS No. 20199-20-6

1,4-Bis(9-anthracenyl)butadiyne

Cat. No. B8365443
CAS RN: 20199-20-6
M. Wt: 402.5 g/mol
InChI Key: DURPTUYRDZFOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(9-anthracenyl)butadiyne is a useful research compound. Its molecular formula is C32H18 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(9-anthracenyl)butadiyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(9-anthracenyl)butadiyne including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

20199-20-6

Product Name

1,4-Bis(9-anthracenyl)butadiyne

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

9-(4-anthracen-9-ylbuta-1,3-diynyl)anthracene

InChI

InChI=1S/C32H18/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)31(27)19-9-10-20-32-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)32/h1-8,11-18,21-22H

InChI Key

DURPTUYRDZFOEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC#CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Synthesis routes and methods

Procedure details

15 g (0.074 mol) of 9-ethynyl anthracene, 0.36 g (3.7 mmol) copper(I) chloride, 0.43 g (3.7 mmol) of N,N,N′,N′-tetramethylethylenediamine were put into a 500 ml round-bottomed flask equipped with a stirrer, and then dissolved in 200 ml of acetone. The resulting mixture was then vigorously stirred for two hours while purging oxygen gas, to give red-colored solid. After the reaction was completed, the solvent was mostly removed with a small amount remaining. The residue was then precipitated in 5% aqueous hydrochloric acid to obtain red-colored solid. The solid was filtered, washed sufficiently with water and ethanol, and then recrystallized from ethyl acetate, to give red-colored crystal. The red-colored crystal was recovered and then sufficiently dried in a vacuum oven at 40° C., to give 13 g (87.2% yield) of the desired product having a melting point of 280-282° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87.2%

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